usaramine N-oxide

Beschreibung

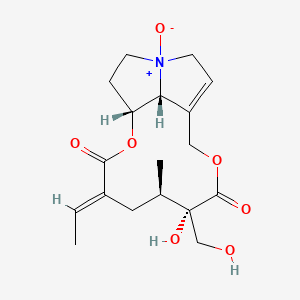

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H25NO7 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-,19?/m1/s1 |

InChI-Schlüssel |

IDIMIWQPUHURPV-BEPQMMTDSA-N |

Isomerische SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |

Kanonische SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical structure of usaramine N-oxide

This guide provides a comprehensive overview of the chemical and biological properties of usaramine N-oxide, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, analytical methodologies, and pharmacokinetic data.

Chemical Structure and Properties

This compound is a pyrrolizidine alkaloid, a class of natural compounds known for their biological activities.[1] It is specifically classified as a tertiary amine oxide and is structurally related to its parent compound, usaramine.[1] This compound has been isolated from plants such as Crotalaria pallida and is noted for its anti-inflammatory properties.[2][3]

The molecule is characterized by a macrocyclic lactone structure containing a pyrrolizidine nucleus with an N-oxide functional group.[1] The presence of the polar N-oxide group generally increases water solubility and can influence the molecule's metabolic fate and biological activity compared to its tertiary amine precursor.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117020-54-9 | [5][6] |

| Molecular Formula | C₁₈H₂₅NO₇ | [5][6][7] |

| Molecular Weight | 367.39 g/mol | [5][7] |

| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [1] |

| Stereochemistry | (3E,5R,6S,14aR,14bR)- | [5] |

| SMILES | C/C=C/1\C--INVALID-LINK--OCC2=CC[N+]3([C@H]2--INVALID-LINK--OC1=O)[O-])(CO)O">C@HC | [1] |

| Predicted pKa | 11.96 ± 0.40 | [5] |

| Storage | 2-8 °C, dry, sealed | [5] |

Biological Activity and Pharmacokinetics

While identified as having anti-inflammatory activity, the specific signaling pathways through which this compound exerts its effects are not extensively detailed in publicly available literature. Pyrrolizidine alkaloids as a class can exhibit significant toxicity, primarily hepatotoxicity, which is a critical consideration in any drug development context.[8]

Pharmacokinetic studies have been conducted in rats to understand the behavior of usaramine and its N-oxide metabolite. A study highlighted sex-based differences in its pharmacokinetic profile after intravenous and oral administration.[8][9]

Table 2: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats After Intravenous Administration of URM (1 mg/kg)

| Parameter | Male Rats | Female Rats | Reference |

| URM AUC₀-t (ng/mLh) | 363 ± 65 | 744 ± 122 | [8][9] |

| UNO AUC₀-t (ng/mLh) | 172 ± 32 | 30.7 ± 7.4 | [8][9] |

| URM Clearance (L/h/kg) | 2.77 ± 0.50 | 1.35 ± 0.19 | [8][9] |

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate quantification and study of this compound. Below are methodologies for its analysis in biological matrices and a general approach to its synthesis.

A sensitive and robust LC-MS/MS method has been developed for the simultaneous determination of usaramine and this compound in rat plasma.[8][9]

-

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[10]

-

Add an appropriate internal standard (e.g., a stable isotope-labeled analog).[10]

-

Add 400 µL of a precipitating agent (e.g., acetonitrile) to the sample.[10]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.[10]

-

For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the initial mobile phase.[10]

-

The sample is now ready for injection into the LC-MS/MS system.[10]

-

-

Chromatographic Conditions

-

Mass Spectrometry

-

Detection: Tandem mass spectrometry.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Table 3: LC-MS/MS Method Performance Parameters

| Parameter | Reported Value | Reference |

| Linearity Range | 1–2,000 ng/mL | [8][9][10] |

| Correlation Coefficient (r²) | > 0.995 | [10] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [10] |

| Intra-assay Precision (%CV) | < 7.5% | [10] |

| Inter-assay Precision (%CV) | < 7.5% | [10] |

| Accuracy (% Bias) | Within ±15% | [10] |

-

General Principle: The process involves reacting the tertiary amine (usaramine) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[11] Organic per-acids like peroxyacetic acid can also be used.[11]

-

Reaction Steps:

-

Dissolve the tertiary amine in a suitable solvent.

-

Introduce a catalyst, such as an inorganic per-compound of an acid-forming element (e.g., from group VI of the periodic table).[11]

-

Add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.[11]

-

Maintain the reaction at a controlled temperature (e.g., 40°C to 80°C) until the reaction is complete.[11]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the N-oxide product using methods like chromatography.

-

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

References

- 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. This compound | 117020-54-9 | XU180152 | Biosynth [biosynth.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]

A Technical Guide to Usaramine N-oxide Biosynthesis in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrrolizidine alkaloids (PAs) represent a large class of secondary metabolites synthesized by thousands of plant species as a defense mechanism.[1] These compounds, which often exist as N-oxides, are of significant interest due to their hepatotoxicity, posing a risk as contaminants in herbal medicines, teas, and other food products.[1][2] Usaramine, a retronecine-type PA, and its corresponding N-oxide are found in various plant species, including those from the Crotalaria and Gynura genera. Despite their importance, the complete biosynthetic pathway, particularly the specific enzymes involved in the later steps of formation for individual PAs like usaramine, remains an active area of research. This guide provides a detailed overview of the current understanding of the general PA N-oxide biosynthesis pathway, presents available quantitative data, outlines key experimental protocols for analysis, and visualizes the core pathways and workflows.

The General Biosynthetic Pathway of Pyrrolizidine Alkaloid N-oxides

The biosynthesis of PAs is a complex process that begins with amino acids and polyamines. While the intermediates have been largely identified through feeding experiments, only a few enzymes in the pathway have been fully characterized.[2][3] The PA N-oxides are generally considered the primary products of biosynthesis in the plant.[3][4]

The pathway can be broadly divided into three main stages:

-

Necine Base Formation: The journey begins with the formation of the characteristic bicyclic necine base. The first committed step is the formation of homospermidine from putrescine, catalyzed by homospermidine synthase (HSS), the most well-characterized enzyme in the pathway.[2][3] A series of oxidation, cyclization, and hydroxylation steps, catalyzed by largely unknown enzymes, follows to produce the necine base scaffold, such as retronecine.[3]

-

Necic Acid Formation: In parallel, necic acids are synthesized through distinct pathways, often derived from common amino acids like isoleucine. The structural diversity of PAs is largely due to the variety of necic acids.[3]

-

Esterification and N-oxidation: The final steps involve the esterification of the necine base with the activated necic acid, a reaction likely catalyzed by an acyltransferase.[3] The resulting tertiary amine PA is then oxidized to its corresponding N-oxide.

Caption: General biosynthetic pathway for pyrrolizidine alkaloid (PA) N-oxides.

Quantitative Data

Quantitative analysis is crucial for understanding the pharmacokinetics, toxicity, and prevalence of usaramine and its N-oxide. While data on the enzymatic kinetics of the biosynthesis pathway is scarce, pharmacokinetic studies in animal models and analytical validation data provide valuable quantitative insights.

Table 1: Pharmacokinetic Parameters of Usaramine (URM) and this compound (UNO) in Rats

This table summarizes the pharmacokinetic data following a 10 mg/kg oral administration of usaramine to male and female rats. Significant sex-based differences in metabolism and bioavailability are observed.[1]

| Parameter | Analyte | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

| AUC₀₋t (ng/mL*h) | URM | 1,960 ± 208 | 6,073 ± 488 |

| UNO | 1,637 ± 246 | 300 ± 62 | |

| Oral Bioavailability | URM | 54.0% | 81.7% |

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Analytical Sensitivity for PA Quantification using UHPLC-MS/MS

This table presents the limits of detection (LOD) and quantification (LOQ) for a selection of PAs, including structural analogs of usaramine, in various food matrices.[5] This data is essential for researchers developing methods for trace-level detection in complex samples.

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |

| Senecionine | Honey | 0.05 | 0.15 |

| Milk | 0.05 | 0.15 | |

| Tea | 0.15 | 0.5 | |

| Retrorsine | Honey | 0.05 | 0.15 |

| Milk | 0.05 | 0.15 | |

| Tea | 0.15 | 0.5 | |

| Lycopsamine | Honey | 0.15 | 0.5 |

| Milk | 0.15 | 0.5 | |

| Tea | 0.25 | 0.8 |

Experimental Protocols

The analysis of PAs and their N-oxides from plant material requires robust and sensitive methods to handle complex matrices and low concentrations. The most common and reliable approach is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7]

Protocol: Extraction and Quantification of this compound via SPE-LC-MS/MS

This protocol provides a general workflow for the solid-phase extraction (SPE) and subsequent analysis of PAs from a plant matrix.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh approximately 1-2 g of dried, homogenized plant material into a centrifuge tube.

-

Extraction Solvent: Add 20 mL of 0.05 M H₂SO₄ in methanol/water (e.g., 50:50 v/v). The acidic solution ensures the protonation of PAs and PA N-oxides, enhancing their solubility in the polar solvent.[8]

-

Extraction: Shake or sonicate the mixture for 1-2 hours at room temperature.

-

Centrifugation: Centrifuge the sample (e.g., 4000 rpm for 10 min). Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of extraction solvent and combine the supernatants.[8]

-

Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using an ammonia solution. This step is critical for the retention of PAs on the cation-exchange SPE cartridge.[8]

-

Filtration: Pass the neutralized extract through a filter (e.g., 0.45 µm) to remove particulate matter before SPE.[8]

2. Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge: Use a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge.

-

Conditioning: Condition the cartridge sequentially with 5 mL of methanol, followed by 5 mL of water.[8]

-

Loading: Load 10 mL of the filtered, neutralized sample extract onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering compounds.

-

Elution: Elute the target PAs and PA N-oxides with 10 mL of 2.5% ammonia in methanol. The basic solution neutralizes the PAs, releasing them from the sorbent.[8]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[5][8]

3. UHPLC-MS/MS Analysis:

-

Column: A reverse-phase column such as an ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) is suitable.[5]

-

Mobile Phase:

-

Gradient: A typical gradient runs from 5% B to 80% B over 10 minutes, with a flow rate of 0.3 mL/min.[5]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for usaramine and its N-oxide must be determined using authentic standards.

Caption: Workflow for the analysis of this compound from plant samples.

Conclusion and Future Outlook

The biosynthesis of this compound is understood within the general framework of pyrrolizidine alkaloid formation. The initial steps involving homospermidine synthase are well-established, but a significant knowledge gap remains concerning the specific enzymes—likely oxidases, acyltransferases, and hydroxylases—that catalyze the later, diversification steps of the pathway. This lack of characterized enzymes hinders metabolic engineering efforts and a full understanding of the pathway's regulation.

For researchers and drug development professionals, the primary focus remains on the accurate detection and quantification of these toxic metabolites. The analytical workflows, centered around LC-MS/MS, are well-developed and sensitive. Future research should prioritize the discovery and characterization of the unknown biosynthetic enzymes. The application of modern omics techniques, such as transcriptomics and proteomics, in PA-producing plants will be instrumental in identifying candidate genes and elucidating the complete biosynthetic pathway of this compound and other critical pyrrolizidine alkaloids.

References

- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloid N-oxides. | Semantic Scholar [semanticscholar.org]

- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bfr.bund.de [bfr.bund.de]

Unveiling the Botanical Origins of Usaramine N-oxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of usaramine N-oxide, a pyrrolizidine alkaloid (PA) of significant interest to researchers in drug development and toxicology. This document outlines the primary botanical sources, presents available quantitative data, details experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway of its core structure.

Natural Sources of this compound

This compound, a retronecine-type pyrrolizidine alkaloid, is predominantly found in plants of the Asteraceae family. The primary and most well-documented botanical source is Gynura divaricata , a plant used in traditional medicine.[1] While a comprehensive screening of all potential plant species has not been conducted, the presence of usaramine suggests the co-occurrence of its N-oxide form, as PAs are typically stored in plants as the less toxic N-oxides.

Table 1: Natural Sources of Usaramine and this compound

| Plant Species | Family | Compound Detected | Concentration Data | Reference(s) |

| Gynura divaricata | Asteraceae | Usaramine, this compound | Specific quantitative data for this compound in plant material is not readily available in the reviewed literature. Pharmacokinetic studies in rats have utilized purified usaramine. | [1][2] |

Note: The lack of specific quantitative data for this compound in plant matrices highlights a key area for future research.

Biosynthesis of the Retronecine Core of this compound

Usaramine is a retronecine-type pyrrolizidine alkaloid. The biosynthesis of its core necine base, retronecine, has been a subject of study, with the initial enzymatic step being well-characterized.

The biosynthesis begins with the conversion of putrescine to homospermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[3][4][5][6] This is considered the first committed step in the biosynthesis of the pyrrolizidine ring system.[3][6][7] The subsequent steps, involving oxidation, cyclization, desaturation, and hydroxylation to form retronecine, are catalyzed by enzymes that are not yet fully characterized and are often referred to as "unknown" in the literature.[3]

Below is a diagram illustrating the biosynthetic pathway from putrescine to the retronecine base.

Caption: Biosynthetic pathway of the retronecine core of usaramine.

Regulation of Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of plant secondary metabolites, including pyrrolizidine alkaloids, is often regulated by signaling pathways in response to environmental stimuli such as herbivory or pathogen attack. The jasmonate signaling pathway is a key regulator of the biosynthesis of various alkaloids.[8][9][10][11][12] Jasmonic acid and its derivatives act as signaling molecules that can induce the expression of biosynthetic genes. While direct evidence for the regulation of this compound biosynthesis by the jasmonate pathway is specific, it is a highly probable regulatory mechanism.

The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins, which leads to the activation of transcription factors that upregulate the expression of biosynthetic enzymes, such as homospermidine synthase.

Below is a simplified diagram of the jasmonate signaling pathway leading to the potential activation of PA biosynthesis.

References

- 1. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

isolation and purification of usaramine N-oxide from Crotalaria pallida

This guide provides a comprehensive overview and a synthesized experimental protocol for the isolation and purification of usaramine N-oxide from the seeds of Crotalaria pallida. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This compound, a pyrrolizidine alkaloid found in Crotalaria species, is of significant interest due to the known biological activities, including the potential toxicity, of this class of compounds.[1][2]

The absolute configuration of this compound isolated from Crotalaria pallida seeds has been previously established through X-ray crystallography, confirming that the compound can be isolated in a pure, crystalline form.[3][4][5] This guide consolidates information from various studies on Crotalaria alkaloids to propose a robust methodology for its extraction and purification.

Chemical and Quantitative Data

This compound is a macrocyclic diester pyrrolizidine alkaloid.[6] Its key chemical properties and the reported alkaloid content in Crotalaria seeds are summarized below for reference.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 117020-54-9 | [1][2][7] |

| Molecular Formula | C₁₈H₂₅NO₇ | [7][8] |

| Molecular Weight | 367.4 g/mol |[6][7] |

Table 2: Quantitative Alkaloid Data from Crotalaria Species

| Parameter | Plant Source | Value | Source(s) |

|---|---|---|---|

| Total Alkaloid Content (Usaramine + this compound) | Crotalaria pallida seeds | 0.18% (by dry weight) | [1][2] |

| Example Crude Alkaloid Yield (Acidic Extraction) | Crotalaria cleomifolia seeds | 136 mg from 30 g of seed powder (approx. 0.45%) |[9][10] |

Experimental Protocols

The following sections detail a synthesized, step-by-step methodology for the isolation and purification of this compound. This protocol is based on established methods for pyrrolizidine alkaloid extraction from Crotalaria species and general principles of N-oxide purification.[10][11]

Plant Material Preparation

-

Collection and Drying: Collect mature seeds from Crotalaria pallida. Dry the seeds thoroughly in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried seeds into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acidic extraction method is recommended for the efficient recovery of polar pyrrolizidine alkaloid N-oxides.[10]

-

Maceration: Soak the powdered seeds (e.g., 100 g) in 95% ethanol or methanol acidified with 1M hydrochloric acid (HCl) at room temperature.[10][12] A solvent-to-solid ratio of 10:1 (v/w) is suggested.

-

Extraction: Stir the mixture for 24 hours.[10] The process can be repeated three times with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous aqueous residue.

-

Acid-Base Liquid-Liquid Extraction:

-

Dilute the aqueous residue with distilled water.

-

Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove fats and other non-basic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 10 using a base, such as 20% ammonium hydroxide (NH₄OH).[10]

-

Perform a liquid-liquid extraction of the basified solution with dichloromethane (e.g., 3 x 100 mL).[10] The alkaloids will partition into the organic phase.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[10]

-

Purification by Column Chromatography

The crude alkaloid extract is a complex mixture and requires chromatographic separation. Silica gel column chromatography is an effective method for this purpose.[10]

-

Column Preparation: Prepare a slurry of silica gel (e.g., 70-230 mesh) in dichloromethane and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient mobile phase of dichloromethane (DCM) and methanol (MeOH).[10] A suggested gradient is as follows:

-

100% DCM

-

DCM:MeOH (99:1 to 95:5)

-

DCM:MeOH (95:5 to 90:10)

-

Increase the polarity further if necessary. N-oxides are highly polar and may require a higher percentage of methanol for elution.[11]

-

-

Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each).

-

Fraction Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates. A mobile phase of dichloromethane:methanol (92:8) can be used for development.[10] Visualize the spots under UV light and/or by using an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling and Concentration: Combine the fractions that contain the pure target compound (this compound). Evaporate the solvent to obtain the purified compound.

Purity Assessment and Characterization

The identity and purity of the isolated compound should be confirmed using modern analytical techniques. The following HPLC-MS/MS method, adapted from a validated procedure for quantifying this compound, is suitable for this purpose.[7]

Table 3: Suggested HPLC-MS/MS Parameters for Analysis of this compound

| Parameter | Specification | Source |

|---|---|---|

| HPLC System | Waters ACQUITY UPLC or equivalent | [7] |

| Column | Waters ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm) | [7] |

| Column Temperature | 45°C | [7] |

| Mobile Phase A | 0.1% formic acid with 5 mM ammonium acetate in water | [7] |

| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (9:1, v/v) | [7] |

| Flow Rate | 0.5 mL/min | [7] |

| Injection Volume | 1 µL | [7] |

| Gradient Elution | 0-0.2 min, 10% B; 0.2-1.0 min, 10-60% B; 1.0-1.1 min, 60-95% B; 1.1-1.5 min, 95% B; followed by re-equilibration. | [7] |

| Mass Spectrometer | Triple quadrupole or Ion Trap with ESI source |[7] |

Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with published data.

Process Workflow

The overall process from plant material to pure compound is a chemical isolation pathway. It does not involve biological signaling pathways. The following diagram illustrates the logical workflow of the entire experimental procedure.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. ijpsat.org [ijpsat.org]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids, alkaloids from the seeds of Crotalaria pallida and their cytotoxicity and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

An In-depth Technical Guide to Usaramine N-oxide: Physicochemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound isolated from plants of the Crotalaria genus, notably Crotalaria pallida[1][2]. As an N-oxide derivative of usaramine, it exhibits distinct physicochemical properties and biological activities that are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its potential anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid, organic compound with the chemical formula C18H25NO7. Its molecular structure features a retronecine-type pyrrolizidine core, characteristic of many alkaloids in its class. The presence of the N-oxide functional group significantly influences its polarity and, consequently, its solubility and other physical properties.

General Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |

| Synonyms | trans-Retrorsine N-oxide, Mucronatine N-oxide | [3] |

| CAS Number | 117020-54-9 | [4] |

| Molecular Formula | C18H25NO7 | [4] |

| Molecular Weight | 367.39 g/mol | [4] |

| Appearance | Solid | [3] |

| Storage Temperature | -20°C | [3] |

Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general properties of N-oxides, a qualitative solubility profile can be predicted. The highly polar N-oxide group suggests good solubility in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be limited in nonpolar solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the N-oxide group. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Can solvate the polar N-oxide group through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The high polarity of the N-oxide group is incompatible with nonpolar solvents. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical quantification of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A general and robust method for the synthesis of pyrrolizidine alkaloid N-oxides involves the oxidation of the corresponding tertiary amine. The following protocol is adapted from established procedures for the N-oxidation of retronecine-type alkaloids[5].

Materials and Reagents:

-

Usaramine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve Usaramine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add a solution of the oxidizing agent (e.g., m-CPBA or H₂O₂) in the same solvent dropwise to the stirred solution of Usaramine. The molar ratio of the oxidizing agent to Usaramine should be approximately 1.1:1.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Quantification of this compound in Biological Matrices

A sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of usaramine and this compound in rat plasma[6].

Instrumentation and Conditions:

-

LC System: Waters ACQUITY UPLC I-Class

-

MS System: SCIEX Triple Quad™ 5500 Mass Spectrometer

-

Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 1 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

This compound: m/z 368.1 → 120.0

-

Usaramine: m/z 352.1 → 120.0

-

Sample Preparation (Protein Precipitation):

-

To 10 µL of plasma, add an internal standard solution.

-

Add 90 µL of acetonitrile/methanol (1:1, v/v) to precipitate proteins.

-

Vortex for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

References

- 1. Flavonoids, alkaloids from the seeds of Crotalaria pallida and their cytotoxicity and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound phyproof Reference Substance 117020-54-9 [sigmaaldrich.com]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of Usaramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a compound of significant interest due to its natural occurrence and potential toxicological implications. As the N-oxide of usaramine, it is often considered a metabolite and its stability and degradation are critical factors in understanding its pharmacokinetics and toxicokinetics. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation pathways of this compound, including its chemical stability, metabolic fate, and photodegradation. The information presented herein is intended to support research, drug development, and risk assessment activities related to this compound.

Chemical Stability

The chemical stability of this compound is a crucial parameter for its handling, storage, and analysis. While specific comprehensive studies on the chemical stability of this compound are limited, data from related compounds and general principles of N-oxide chemistry provide valuable insights.

Stability in Biological Matrices

A study on the quantification of usaramine and its N-oxide in rat plasma demonstrated the stability of this compound under typical bioanalytical laboratory conditions. The results indicated that this compound in rat plasma is stable at room temperature for at least 8 hours, through three freeze-thaw cycles, and for at least two weeks when stored at temperatures below -60°C[1].

| Condition | Duration | Stability |

| Room Temperature | 8 hours | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| Long-term Storage (< -60°C) | 2 weeks | Stable |

Hydrolytic Stability

Thermal Stability

N-oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures[3]. The thermal degradation of tertiary amine N-oxides can proceed through various pathways, including the Cope elimination and Meisenheimer rearrangement. Specific thermal degradation studies on this compound are lacking in the available literature.

Degradation Pathways

The degradation of this compound can occur through metabolic processes in biological systems and through exposure to light. Understanding these pathways is essential for predicting its fate in vivo and in the environment.

Metabolic Degradation

The metabolism of pyrrolizidine alkaloid N-oxides is a critical determinant of their toxicity. It is well-established that PA N-oxides can be reduced back to their corresponding parent PAs by enzymes in the liver and by the intestinal microflora[4]. This retro-conversion is significant because the parent PAs are often more toxic, as they can be metabolically activated to reactive pyrrolic esters that bind to cellular macromolecules.

The primary enzymes involved in the metabolism of PAs and their N-oxides are cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs)[4]. The reduction of PA N-oxides is thought to be primarily mediated by CYPs under anaerobic conditions, such as those found in the gut, and also in the liver[4].

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of pyrrolizidine alkaloids and their N-oxides. A study on the photolysis of 15 PAs demonstrated that they were degraded under UV radiation, while visible light had a minimal effect[2]. The degradation was not significantly influenced by the pH of the solvent[2]. The degradation products were mainly identified as isomers of the parent PAs and their N-oxides, along with some minor byproducts[2]. Another study on the UV/persulfate treatment of heliotrine and its N-oxide also showed efficient degradation[5].

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the stability and degradation of this compound. The following sections outline methodologies for stability testing and metabolite identification.

Stability Testing in Plasma

Objective: To assess the stability of this compound in plasma under various storage conditions.

Methodology (based on Lin et al., 2021[1]):

-

Sample Preparation: Spike blank rat plasma with known concentrations of this compound to prepare quality control (QC) samples at low and high concentrations.

-

Bench-Top Stability: Keep the QC samples at room temperature for a specified period (e.g., 8 hours).

-

Freeze-Thaw Stability: Subject the QC samples to multiple (e.g., three) freeze-thaw cycles. A freeze cycle consists of storing the samples at -60°C for at least 12 hours, followed by thawing at room temperature.

-

Long-Term Stability: Store the QC samples at a low temperature (e.g., <-60°C) for an extended period (e.g., 2 weeks).

-

Analysis: After each stability challenge, process the plasma samples by protein precipitation (e.g., with acetonitrile). Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Evaluation: Compare the mean concentrations of the stability samples to those of freshly prepared samples. The analyte is considered stable if the accuracy bias is within ±15% of the nominal concentration[1].

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

General Methodology (based on ICH guidelines):

Forced degradation studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.

-

Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to high temperature (e.g., 80°C).

-

Photodegradation: Expose the solid drug substance or a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[6][7][8].

Following exposure to each stress condition, the samples are analyzed by a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, to quantify the remaining parent compound and to detect and characterize any degradation products.

Identification of Degradation Products by LC-MS

Objective: To identify and structurally characterize the degradation products of this compound.

Methodology:

-

Sample Preparation: Prepare samples from forced degradation studies or from in vitro/in vivo metabolism experiments.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program to separate the parent compound from its degradation products.

-

Mass Spectrometry: Acquire full-scan high-resolution mass spectra to determine the accurate mass of the parent compound and its degradation products, allowing for the prediction of their elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the protonated molecules of the parent compound and the degradation products to obtain characteristic fragment ions.

-

-

Structure Elucidation: Compare the fragmentation patterns of the degradation products with that of the parent compound to propose the sites of modification and elucidate the structures of the degradation products.

Conclusion

The stability and degradation of this compound are complex processes influenced by chemical, metabolic, and environmental factors. While it exhibits reasonable stability under standard bioanalytical conditions, it is susceptible to degradation under alkaline conditions and upon exposure to UV light. A critical degradation pathway is its metabolic reduction to the more toxic parent compound, usaramine. Further research is warranted to fully characterize the chemical stability of this compound under a broader range of conditions and to definitively identify all its degradation products. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this and other related pyrrolizidine alkaloid N-oxides.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. rdlaboratories.com [rdlaboratories.com]

- 8. ikev.org [ikev.org]

Unveiling the Toxicological Profile of Usaramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a naturally occurring compound found in various plant species. While traditionally considered less toxic than their parent pyrrolizidine alkaloids, PA N-oxides can be converted back to their toxic parent compounds in the body, posing a significant health risk.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Acute Toxicity

Metabolic Activation and Hepatotoxicity

The primary mechanism of toxicity for this compound, like other PA N-oxides, involves its metabolic reduction to the parent pyrrolizidine alkaloid, usaramine. This conversion is a critical step as it precedes the bioactivation of usaramine to highly reactive pyrrolic esters by cytochrome P450 enzymes, primarily in the liver.[2][3] These reactive metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to hepatotoxicity, cytotoxicity, and genotoxicity.[3][4]

The metabolic conversion of usaramine to this compound and potentially back to usaramine exhibits sex-based differences in rats. Pharmacokinetic studies have shown that after intravenous and oral administration of usaramine, the formation of this compound is significantly higher in male rats compared to females.[2]

Metabolic Activation Pathway of this compound

Caption: Metabolic pathway of this compound to toxic metabolites.

Pharmacokinetics

A study investigating the pharmacokinetics of usaramine in Sprague-Dawley rats provides valuable insights into the formation and clearance of its N-oxide metabolite. The study highlights significant sex-based differences in the metabolism of usaramine.

Table 1: Pharmacokinetic Parameters of Usaramine and this compound in Rats Following a Single Intravenous Dose of Usaramine (1 mg/kg) [2]

| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

| Usaramine | ||

| AUC₀-t (ng·h/mL) | 363 ± 65 | 744 ± 122 |

| Cmax (ng/mL) | 1083 ± 186 | 1457 ± 253 |

| T½ (h) | 1.3 ± 0.2 | 2.1 ± 0.4 |

| This compound | ||

| AUC₀-t (ng·h/mL) | 172 ± 32 | 30.7 ± 7.4 |

| Cmax (ng/mL) | 98.6 ± 15.2 | 19.8 ± 4.5 |

| T½ (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |

Table 2: Pharmacokinetic Parameters of Usaramine and this compound in Rats Following a Single Oral Dose of Usaramine (10 mg/kg) [2]

| Parameter | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

| Usaramine | ||

| AUC₀-t (ng·h/mL) | 1960 ± 208 | 6073 ± 488 |

| Cmax (ng/mL) | 489 ± 75 | 1087 ± 156 |

| T½ (h) | 2.8 ± 0.4 | 4.2 ± 0.7 |

| This compound | ||

| AUC₀-t (ng·h/mL) | 1637 ± 246 | 300 ± 62 |

| Cmax (ng/mL) | 432 ± 68 | 53.4 ± 11.2 |

| T½ (h) | 3.9 ± 0.6 | 5.1 ± 0.9 |

Experimental Protocol: Pharmacokinetic Study in Rats[2]

-

Animals: Male and female Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV): A single dose of 1 mg/kg usaramine administered via the tail vein.

-

Oral (PO): A single dose of 10 mg/kg usaramine administered by gavage.

-

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Analysis: Plasma concentrations of usaramine and this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Half-life (T½) were calculated from the plasma concentration-time data.

Cytotoxicity

Specific IC50 values for this compound are not widely reported. However, the general understanding is that PA N-oxides are less cytotoxic in vitro compared to their parent PAs, which is attributed to their lower lipophilicity and reduced ability to cross cell membranes. The cytotoxicity of this compound in vivo is primarily a consequence of its metabolic reduction to usaramine.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and, by extension, the cytotoxicity of a compound.

-

Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity

There is a lack of specific data on the genotoxicity of this compound. However, as it can be metabolized to the genotoxic pyrrolizidine alkaloid usaramine, it is presumed to be indirectly genotoxic. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine (his+).

-

Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: A mixture of the bacterial strain, the test compound at various concentrations, and with or without S9 mix is prepared.

-

Plating: The mixture is plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

References

- 1. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 2. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histological evaluation of pyrrolizidine alkaloid-induced hepatic sinusoidal obstruction syndrome: Correlation with Drum Tower Severity Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Usaramine N-Oxide: A Key Metabolite in the Biotransformation of Usaramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Usaramine, a retronecine-type pyrrolizidine alkaloid (PA) found predominantly in plants of the Crotalaria genus, has been the subject of toxicological and metabolic studies due to the known hepatotoxicity associated with this class of compounds. The metabolic fate of usaramine is a critical determinant of its toxic potential. A key pathway in the biotransformation of usaramine is its conversion to usaramine N-oxide. This document provides a comprehensive technical overview of this compound as a metabolite of usaramine, with a focus on quantitative data, experimental protocols, and the enzymatic pathways involved.

Metabolic Pathway of Usaramine to this compound

The N-oxidation of usaramine is a detoxification pathway catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. This process converts the tertiary amine group of usaramine into a more polar N-oxide, which facilitates its excretion from the body. While direct studies on usaramine metabolism in human liver microsomes are limited, research on other structurally similar pyrrolizidine alkaloids, such as senecionine and lasiocarpine, strongly suggests that CYP3A4 is the principal isoenzyme responsible for this transformation in humans. In rats, the CYP3A subfamily of enzymes has been identified as the major catalyst for this metabolic conversion[1].

The following diagram illustrates the enzymatic conversion of usaramine to this compound.

Quantitative Analysis of Usaramine and this compound

Pharmacokinetic studies in rats have provided quantitative data on the formation of this compound following administration of usaramine. A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of usaramine and this compound in plasma[1][2].

The tables below summarize the key pharmacokinetic parameters of usaramine and its N-oxide metabolite in male and female rats after intravenous and oral administration of usaramine.

Table 1: Pharmacokinetic Parameters of Usaramine and this compound in Rats After Intravenous Administration of Usaramine (1 mg/kg)

| Analyte | Sex | AUC₀₋t (ng/mL*h) |

| Usaramine | Male | 363 ± 65 |

| Female | 744 ± 122 | |

| This compound | Male | 172 ± 32 |

| Female | 30.7 ± 7.4 | |

| Data presented as mean ± standard deviation.[2] |

Table 2: Pharmacokinetic Parameters of Usaramine and this compound in Rats After Oral Administration of Usaramine (10 mg/kg)

| Analyte | Sex | AUC₀₋t (ng/mL*h) | Cmax (ng/mL) |

| Usaramine | Male | 1960 ± 208 | - |

| Female | 6073 ± 488 | - | |

| This compound | Male | 1637 ± 246 | - |

| Female | 300 ± 62 | - | |

| Data presented as mean ± standard deviation. Cmax values were not explicitly provided in the summarized source.[2][3] |

These data reveal significant sex-based differences in the metabolism of usaramine in rats, with male rats exhibiting a higher conversion of usaramine to this compound[1][2][3]. The oral bioavailability of usaramine was also found to be higher in female rats (81.7%) compared to male rats (54.0%)[2].

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A detailed experimental protocol for the in vivo pharmacokinetic study of usaramine and this compound in rats is described below, based on published methods[1][2][3].

The following diagram outlines the general workflow of the in vivo study.

1. Animal Studies:

-

Species: Sprague-Dawley rats.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Drug Administration: Usaramine is administered either intravenously (e.g., 1 mg/kg) via the tail vein or orally (e.g., 10 mg/kg) by gavage.

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.

2. Sample Preparation:

-

Plasma Separation: Blood samples are centrifuged to separate the plasma.

-

Protein Precipitation: An organic solvent (e.g., acetonitrile/methanol mixture) is added to the plasma samples to precipitate proteins.

-

Supernatant Collection: The samples are centrifuged, and the supernatant is collected for analysis.

3. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm) is employed for separation[1][2].

-

Mobile Phase: A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid with 5 mM ammonium acetate in water) and an organic component (e.g., 0.1% formic acid in acetonitrile/methanol)[1][2].

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection and quantification in multiple reaction monitoring (MRM) mode.

In Vitro Metabolism in Human Liver Microsomes (Representative Protocol)

While a specific study on usaramine metabolism in human liver microsomes is not available, the following is a representative protocol for studying the in vitro metabolism of a xenobiotic, which can be adapted for usaramine.

1. Incubation Mixture:

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

Microsomes: Pooled human liver microsomes.

-

Cofactor: NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Substrate: Usaramine (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <0.5%).

2. Incubation Procedure:

-

The buffer, microsomes, and usaramine are pre-incubated at 37°C.

-

The reaction is initiated by adding the NADPH-regenerating system.

-

The incubation is carried out at 37°C with gentle shaking.

-

Aliquots are taken at various time points.

3. Reaction Termination and Sample Preparation:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

An internal standard may be added at this stage.

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for LC-MS/MS analysis.

4. Analysis:

-

The formation of this compound is monitored over time using a validated LC-MS/MS method similar to the one described for the in vivo studies.

Conclusion

This compound is a significant metabolite of usaramine, formed primarily through CYP-mediated N-oxidation in the liver. Quantitative studies in rats have demonstrated sex-dependent differences in this metabolic pathway. The provided experimental protocols for in vivo and in vitro studies offer a framework for further investigation into the metabolism of usaramine and other pyrrolizidine alkaloids. Understanding the biotransformation of these compounds is crucial for assessing their potential toxicity and for the development of strategies to mitigate their adverse effects in both human and veterinary medicine. Further research, particularly utilizing human-derived in vitro systems, is warranted to fully elucidate the metabolic fate of usaramine in humans.

References

An In-Depth Technical Guide to the Pharmacology of Usaramine and Usaramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large, globally distributed class of natural toxins. Usaramine, a retronecine-type PA found predominantly in the Crotalaria genus, and its corresponding N-oxide, are of significant interest due to their potential for human and animal toxicity. This technical guide provides a comprehensive overview of the pharmacology of usaramine and usaramine N-oxide, with a focus on their pharmacokinetics, metabolism, toxicology, and the underlying molecular mechanisms of action. This document synthesizes current scientific knowledge to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by thousands of plant species, with a notable presence in the Boraginaceae, Asteraceae, and Fabaceae families.[1] These compounds are a significant cause of poisoning in livestock and can enter the human food chain through contaminated grains, honey, milk, and herbal remedies.[1] Usaramine is a macrocyclic diester PA of the retronecine type, structurally similar to other well-known hepatotoxic PAs.[2] Like many PAs, usaramine can exist in its tertiary amine form and as the corresponding N-oxide.[2] While N-oxidation is often considered a detoxification pathway, PA N-oxides can be reduced back to the toxic tertiary amine form in the gut and liver, thus acting as pro-toxins.[3][4] This guide will delve into the intricate pharmacological profiles of both usaramine and this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of usaramine and this compound is fundamental to interpreting their pharmacological behavior.

| Property | Usaramine | This compound | Reference(s) |

| CAS Number | 15503-87-4 | 117020-54-9 | [5][6] |

| Molecular Formula | C18H25NO6 | C18H25NO7 | [5][6] |

| Molecular Weight | 351.4 g/mol | 367.4 g/mol | [5][6] |

| Chemical Structure | Retronecine-type macrocyclic diester | N-oxide of usaramine | [2][6] |

| Solubility | Soluble in DMSO (≥43.5mg/mL) | Data not available | [7] |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of usaramine and its N-oxide are critical determinants of their toxicity. Pharmacokinetic studies, primarily in rats, have revealed significant sex-based differences.

Absorption and Bioavailability

Oral bioavailability of usaramine is notably higher in female rats compared to male rats.[1]

Distribution

Specific tissue distribution data for usaramine and this compound are not extensively detailed in the available literature.

Metabolism

The metabolism of usaramine, like other PAs, is a double-edged sword, involving both detoxification and metabolic activation to toxic pyrrolic esters (dehydroalkaloids). The liver is the primary site of metabolism, with cytochrome P450 enzymes, particularly the CYP3A subfamily, playing a crucial role.[1]

The key metabolic pathways include:

-

N-oxidation: The conversion of usaramine to the less toxic this compound.[1]

-

Hydrolysis: Cleavage of the ester groups.

-

Dehydrogenation: The critical activation step leading to the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are responsible for the toxic effects.[3]

This compound can be reduced back to the parent usaramine by gut microbiota and hepatic enzymes, a process that contributes to its overall toxicity.[4][8]

Excretion

Information on the excretion routes and rates for usaramine and its metabolites is not extensively documented in the reviewed literature.

Pharmacokinetic Parameters in Rats

The following tables summarize the key pharmacokinetic parameters of usaramine (URM) and this compound (UNO) in male and female rats after intravenous and oral administration.

Table 3.5.1: Pharmacokinetic Parameters of Usaramine and this compound after Intravenous Administration of Usaramine (1 mg/kg) in Rats [1]

| Parameter | Male Rats (URM) | Male Rats (UNO) | Female Rats (URM) | Female Rats (UNO) |

| AUC0-t (ng/mL*h) | 363 ± 65 | 172 ± 32 | 744 ± 122 | 30.7 ± 7.4 |

| Clearance (L/h/kg) | 2.77 ± 0.50 | - | 1.35 ± 0.19 | - |

Table 3.5.2: Pharmacokinetic Parameters of Usaramine and this compound after Oral Administration of Usaramine (10 mg/kg) in Rats [1]

| Parameter | Male Rats (URM) | Male Rats (UNO) | Female Rats (URM) | Female Rats (UNO) |

| AUC0-t (ng/mL*h) | 1,960 ± 208 | 1,637 ± 246 | 6,073 ± 488 | 300 ± 62 |

| Oral Bioavailability (%) | 54.0 | - | 81.7 | - |

Toxicology

The toxicity of usaramine is characteristic of 1,2-unsaturated pyrrolizidine alkaloids, with the liver being the primary target organ. The formation of reactive pyrrolic metabolites is the key event initiating cellular damage.

Acute Toxicity

Cytotoxicity

Specific IC50 values for usaramine and this compound are not widely reported. However, the general cytotoxicity of PAs is well-documented and is attributed to the alkylating nature of their metabolic products, which can damage DNA and proteins.[10]

Genotoxicity and Carcinogenicity

Pyrrolizidine alkaloids with an unsaturated necine base are generally considered genotoxic and carcinogenic.[3] The reactive pyrrolic esters can form DNA adducts, leading to mutations and chromosomal damage.[3]

Mechanism of Action

The toxic effects of usaramine are mediated by its metabolic activation to electrophilic pyrrolic esters. These reactive metabolites can alkylate cellular macromolecules, leading to a cascade of events that culminate in cell death and tissue damage.

Metabolic Activation and Detoxification

The metabolic activation of usaramine to dehydrouaramine is a critical step in its toxicity. This process is primarily catalyzed by CYP450 enzymes in the liver. The resulting reactive pyrroles can bind to cellular nucleophiles, including proteins and DNA. Detoxification pathways, such as conjugation with glutathione (GSH), compete with the activation pathway and play a crucial role in mitigating toxicity.

Cellular Signaling Pathways in PA-Induced Toxicity

Pyrrolizidine alkaloid-induced hepatotoxicity involves the activation of apoptotic signaling pathways. The binding of reactive metabolites to cellular components can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.

Experimental Protocols

This section provides an overview of key experimental protocols for the study of usaramine and this compound.

Extraction and Isolation of Usaramine from Crotalaria Seeds

This protocol is adapted from a method for the extraction of PAs from Crotalaria cleomifolia seeds.[11]

-

Grinding: Grind the seeds into a fine powder.

-

Acidic Extraction:

-

Mix the seed powder with 1M hydrochloric acid and suspend in methanol.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the mixture and evaporate the methanol under reduced pressure.

-

-

Basification and Liquid-Liquid Extraction:

-

Adjust the pH of the aqueous solution to 10 with ammonium hydroxide.

-

Extract the aqueous solution with dichloromethane (3x).

-

-

Drying and Concentration:

-

Dry the combined organic phases over sodium sulfate, filter, and evaporate to dryness to obtain the crude alkaloid extract.

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of usaramine or this compound and incubate for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Hepatotoxicity Study in Rats

This protocol is a general guideline for assessing PA-induced hepatotoxicity in a rat model.[15][16]

-

Animal Model: Use a suitable rat strain (e.g., Sprague-Dawley or Wistar).

-

Dosing: Administer usaramine or this compound orally or intraperitoneally at different dose levels. Include a vehicle control group.

-

Monitoring: Monitor the animals for clinical signs of toxicity and body weight changes.

-

Sample Collection: Collect blood samples at various time points for serum biochemistry analysis (e.g., ALT, AST, bilirubin).

-

Necropsy: At the end of the study, euthanize the animals and perform a gross examination of the organs.

-

Histopathology: Collect liver tissues for histopathological examination to assess for lesions such as necrosis, apoptosis, and sinusoidal obstruction.

Quantification of Usaramine and this compound in Rat Plasma by LC-MS/MS

This method is based on a validated protocol for the simultaneous determination of usaramine and its N-oxide in rat plasma.[1]

-

Chromatography:

-

Column: ACQUITY UPLC BEH C18 Column (50 × 2.1 mm, 1.7 μm)

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v)

-

Gradient Elution

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode

-

Detection: Multiple reaction monitoring (MRM)

-

-

Sample Preparation:

-

Protein precipitation of plasma samples with acetonitrile.

-

-

Linearity: 1–2,000 ng/mL for both analytes.

Conclusion

Usaramine and this compound exhibit complex pharmacological profiles characterized by metabolic activation to toxic pyrrolic esters, leading primarily to hepatotoxicity. The N-oxide, while potentially less toxic, can be reduced back to the parent alkaloid, contributing to the overall toxic load. Significant sex-dependent differences in the pharmacokinetics of usaramine have been observed in rats, highlighting the importance of considering such variables in toxicological assessments. This technical guide provides a foundational understanding of the pharmacology of these pyrrolizidine alkaloids, offering valuable data and methodologies for researchers in toxicology and drug development. Further research is warranted to fully elucidate the specific signaling pathways involved in usaramine-induced toxicity and to establish definitive quantitative toxicity values.

References

- 1. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Usaramine | C18H25NO6 | CID 5281756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID 22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Scientific Inquiry into Usaramine N-oxide Reveals a Gap in Anti-Inflammatory Research

A comprehensive review of existing scientific literature reveals a significant lack of specific data on the anti-inflammatory properties of usaramine N-oxide. Despite a thorough search for quantitative data, detailed experimental protocols, and established signaling pathways related to this specific compound, the scientific community has yet to publish in-depth research on its direct anti-inflammatory effects. Therefore, the creation of a detailed technical guide or whitepaper as requested cannot be fulfilled at this time.

While direct evidence is absent, an examination of related compounds and the plant source of usaramine provides some context, suggesting potential avenues for future investigation.

The Source Plant: Gynura divaricata and its Traditional Uses

Usaramine is a pyrrolizidine alkaloid found in the plant Gynura divaricata. This plant has a history of use in traditional Chinese medicine for various ailments, including those with an inflammatory component such as bronchitis, rheumatism, and diabetes. Modern pharmacological studies on Gynura divaricata extracts have shown anti-inflammatory effects. However, these effects are largely attributed to other classes of compounds abundant in the plant, such as flavonoids, phenolic acids (like chlorogenic acid), and polysaccharides, rather than specifically to its pyrrolizidine alkaloid content. Research on Gynura divaricata has pointed to the modulation of inflammatory signaling pathways like NF-κB and a reduction in inflammatory markers, but these studies have focused on the effects of the whole plant extract.

Pyrrolizidine Alkaloids: A Class with Diverse and Complex Activities

Pyrrolizidine alkaloids (PAs) are a broad class of secondary metabolites found in many plants. While some PAs have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, they are also well-known for their potential hepatotoxicity.

Research into other pyrrolizidine alkaloid N-oxides has shown some promise for anti-inflammatory activity. For instance, a study on pyrrolizidine alkaloids from Heliotropium digynum identified a new compound, 7-Angeloylsincamidine N-Oxide. This compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-induced murine macrophages (RAW 264.7 cells), a common in vitro model for inflammation. The study reported an IC50 value of 105.1 µM for 7-Angeloylsincamidine N-Oxide, indicating a potential anti-inflammatory effect. Another study on alkaloids from Liparis nervosa also showed strong inhibitory activities against nitric oxide production, with IC50 values for some compounds in the low micromolar range.

These findings suggest that the N-oxide functional group on a pyrrolizidine alkaloid structure could be compatible with anti-inflammatory activity. However, it is crucial to note that these are different compounds from this compound, and their activities cannot be directly extrapolated.

Future Research Directions